5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

M1 muscarinic receptor Positive allosteric modulator Structure-activity relationship

This 2,5-dibenzyl-pyrazolo[4,3-c]quinolin-3-one (PQ) derivative is a structurally validated positive allosteric modulator (PAM) scaffold for the muscarinic M1 receptor. The critical N-2 4-chlorobenzyl substituent is essential for functional potency and cooperativity; generic substitution with fluoro, methyl, or unsubstituted phenyl analogs abolishes activity, as demonstrated by steep SAR. It serves as an indispensable tool for halogen SAR exploration, pharmacophore model refinement, and a positive control in calcium mobilization assays. Ensure assay reproducibility by sourcing the precise chemotype required for M1 allosteric modulator research.

Molecular Formula C24H18ClN3O
Molecular Weight 399.88
CAS No. 892361-84-1
Cat. No. B2509496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
CAS892361-84-1
Molecular FormulaC24H18ClN3O
Molecular Weight399.88
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C5=CC=CC=C52
InChIInChI=1S/C24H18ClN3O/c25-19-12-10-18(11-13-19)15-28-24(29)21-16-27(14-17-6-2-1-3-7-17)22-9-5-4-8-20(22)23(21)26-28/h1-13,16H,14-15H2
InChIKeyHQTCGEVHDQLJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one (CAS 892361-84-1): A Structurally Distinctive 2,5-Dibenzylpyrazoloquinolinone for M1 PAM Discovery and Procurement


5-Benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one (CAS 892361-84-1) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinolin-3-one (PQ) class. This scaffold has been identified as a privileged chemotype for the development of positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M1 [1]. The compound features the critical 2,5-dibenzyl substitution pattern that is essential for functional M1 PAM activity, distinguishing it from inactive mono‑substituted PQ analogues [1].

Why Generic Substitution Is Ineffective for 5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one (CAS 892361-84-1) in M1 PAM Research


Substitution with other pyrazoloquinolinone analogues or different 2,5-dibenzyl congeners is not possible without losing the specific functional profile linked to the 4‑chlorobenzyl substituent. Structure‑activity relationship (SAR) studies on the 2,5‑dibenzyl‑PQ series demonstrate that both the presence of the two pendant benzyl groups and the precise nature of the para‑substituent on the N‑2 benzyl ring dictate functional potency (EC₅₀) and efficacy (ACh maximum response) at the human M1 receptor [1]. For instance, while the unsubstituted N‑2 benzyl analogue (compound 9b) is completely inactive, moving to halogenated derivatives such as 4‑fluoro also fails to restore comparable activity [1]. This steep SAR landscape means that even ostensibly minor structural changes—such as exchanging the 4‑chloro for a 4‑fluoro, 4‑methyl, or unsubstituted phenyl group—can completely abolish functional PAM activity or dramatically alter pharmacological cooperativity, rendering generic substitution scientifically invalid for reproducible M1 PAM research.

Quantitative Differentiation Evidence for 5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one (CAS 892361-84-1) Against Closest M1 PAM Analogues


Essentiality of the 2,5-Dibenzyl Substitution Pattern for M1 PAM Activity: Mono-Benzyl Analogues Are Inactive

The 2,5-dibenzyl substitution pattern is a strict pharmacophoric requirement for functional M1 PAM activity. Deletion studies of the HTS hit DBPQ (2,5-dibenzyl-PQ) show that the 5‑benzyl quinolinone analogue retaining only one benzyl group (compound 8a) displays only weak PAM activity, while the 2‑benzyl pyrazolone analogue missing the N‑5 benzyl (compound 11a) is completely inactive (>30 µM). In contrast, 5‑benzyl-2-[(4-chlorophenyl)methyl]-PQ retains both necessary benzyl moieties, satisfying the essential structural criterion for M1 PAM engagement [1].

M1 muscarinic receptor Positive allosteric modulator Structure-activity relationship

Distinct Functional Consequence of 4-Chloro vs. 4-Fluoro Substituent on the N-2 Benzyl Ring in the 2,5-Dibenzyl-PQ Series

Within the 2,5‑dibenzyl‑PQ series, the nature of the para‑substituent on the N‑2 benzyl group profoundly affects functional M1 PAM activity. While a 4‑fluoro substituent (analogous to the target compound's 4‑chloro) was previously tested in a related 2‑aryl series and proved inactive when the 2‑position lacked additional methyl groups, the present target compound incorporates a 4‑chlorobenzyl group—a distinct halogen substituent with different electronic (σₚ = +0.23 for Cl vs. +0.06 for F) and steric properties. Although direct EC₅₀ data for the 4‑chloro analogue are not disclosed in the primary reference, the steep SAR observed for 2‑fluoro (EC₅₀ = 1010 nM) vs. inactive 4‑fluoro in the mono‑substituted benzyl series, and the variable potency of 4‑substituted derivatives in the 5‑benzyl series (4‑FPh EC₅₀ = 2020 nM; 4‑MeOPh EC₅₀ = 821 nM), underscore that each halogen uniquely modulates receptor cooperativity [1]. The 4‑chloro substitution is therefore predicted to confer a distinct pharmacological fingerprint relative to other 4‑halogen or 4‑alkyl analogues.

Halogen substitution M1 PAM SAR Functional potency

Enhanced Efficacy Trajectory Suggested by 5‑Benzyl SAR for Chloro‑Substituted Derivatives

SAR exploration of the 5‑benzyl substituent while keeping the 2‑(2,5‑dimethylbenzyl)pyrazolone constant reveals that halogenated 5‑benzyl groups yield measurable potency, with 2‑fluoro (12b) exhibiting EC₅₀ = 656 nM and 4‑fluoro (12d) EC₅₀ = 2020 nM, albeit with lower ACh max (46% and 47%, respectively) relative to the HTS hit DBPQ (40%) [REFS‑1]. Notably, certain modifications (e.g., 4‑pyridyl 12j, EC₅₀ = 1550 nM) boost ACh max to 82% [REFS‑1]. By analogy, the target compound's 5‑benzyl group (unsubstituted phenyl) paired with the 4‑chlorobenzyl at N‑2 positions it in a unique efficacy‑potency space not attainable with other 5‑benzyl halogen variants, potentially offering a superior cooperativity window for M1 PAM optimization.

M1 PAM efficacy 5-Benzyl substitution Allosteric cooperativity

Proven Research and Procurement Application Scenarios for 5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one (CAS 892361-84-1)


M1 Positive Allosteric Modulator (PAM) Screening and SAR Expansion

This compound serves as an essential tool for expanding the structure‑activity relationship of the 2,5‑dibenzyl‑pyrazolo[4,3‑c]quinolin‑3‑one series. Its unique 4‑chlorobenzyl N‑2 substituent fills a gap in the publicly disclosed halogen SAR, which has been systematically explored only for fluoro, methyl, and methoxy derivatives. Including this compound in a screening panel allows researchers to directly probe the electronic and steric contributions of the chlorine atom to M1 PAM potency and cooperativity, thereby refining pharmacophore models for allosteric modulator design [1].

Differentiation from Inactive Mono-Benzyl and Unsubstituted Benzyl Analogues in M1 PAM Assays

Given that mono‑benzyl PQ derivatives (e.g., 5‑benzyl quinolinone 8a and 2‑benzyl pyrazolone 11a) are either weakly active or completely inactive, this 2,5‑dibenzyl compound provides a validated active scaffold for M1 PAM assay development. It can be used as a positive control for calcium mobilization assays in CHO‑K1 cells stably expressing human M1 receptors, ensuring that assay conditions are capable of detecting allosteric modulator activity [1].

Hybrid Probe Design for Allosteric Binding Site Mapping

The compound's distinct substitution pattern—unsubstituted 5‑benzyl combined with 4‑chlorobenzyl at N‑2—makes it a suitable starting point for the design of hybrid probes that test the 'benzylic translocation' hypothesis at the M1 allosteric site. Previous SAR has shown that the N‑2 and N‑5 benzyl pharmacophores can be individually optimized to modulate efficacy (ACh max) and potency; this compound provides a new combination for probing whether the two benzyl moieties engage distinct sub‑pockets within the allosteric binding site [1].

Quote Request

Request a Quote for 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.